4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib
CAS No.:
Cat. No.: VC18010610
Molecular Formula: C24H19N5O2
Molecular Weight: 409.4 g/mol
* For research use only. Not for human or veterinary use.
![4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib -](/images/structure/VC18010610.png)
Specification
Molecular Formula | C24H19N5O2 |
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Molecular Weight | 409.4 g/mol |
IUPAC Name | 4-formyl-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |
Standard InChI | InChI=1S/C24H19N5O2/c1-16-4-9-20(27-23(31)18-7-5-17(15-30)6-8-18)13-22(16)29-24-26-12-10-21(28-24)19-3-2-11-25-14-19/h2-15H,1H3,(H,27,31)(H,26,28,29) |
Standard InChI Key | HCRUWADOEOYZDU-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C=O)NC3=NC=CC(=N3)C4=CN=CC=C4 |
Introduction
Chemical Structure and Relationship to Imatinib
Structural Modifications
The parent compound, Imatinib (C₂₉H₃₁N₇O), features a benzamide backbone with a (4-methyl-1-piperazinyl)methyl group at the 4-position of the benzene ring. In 4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib, this piperazine-containing side chain is replaced by a formyl group (-CHO), resulting in the molecular formula C₂₃H₂₀N₆O₂ (exact weight subject to confirmation) . The structural comparison is summarized below:
Feature | Imatinib | 4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib |
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Substituent at 4-position | (4-Methyl-1-piperazinyl)methyl | Formyl (-CHO) |
Molecular Formula | C₂₉H₃₁N₇O | C₂₃H₂₀N₆O₂ (estimated) |
Key Functional Groups | Piperazine, pyrimidine, benzamide | Formyl, pyrimidine, benzamide |
This modification eliminates the basic piperazine moiety, which in Imatinib contributes to solubility and target binding. The formyl group introduces potential for further chemical derivatization, such as Schiff base formation or reductive amination .
Synthesis and Manufacturing Considerations
Synthetic Pathways
While no explicit synthesis route for 4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib is detailed in the available literature, its production likely involves strategic modifications to established Imatinib synthesis protocols. Two principal approaches are inferred:
Late-Stage Functionalization of Imatinib
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Selective Demethylation: Removal of the (4-methyl-1-piperazinyl)methyl group via acidic or basic hydrolysis, followed by formylation using reagents like formic acid or dichloromethyl methyl ether .
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Protection-Deprotection Strategies: Temporary protection of sensitive groups (e.g., pyrimidine amine) during piperazine removal and formyl introduction .
Early-Stage Intermediate Diversification
Modification of key intermediates in Imatinib synthesis (e.g., 4-methyl-3-nitroaniline derivatives) before introducing the piperazine moiety. For example:
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Intermediate A: 4-Formyl-N-(4-methyl-3-nitrophenyl)benzamide
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Reduction: Nitro to amine conversion
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Cyclization: With 3-dimethylamino-1-(3-pyridinyl)-2-propylene-1-ketone
Challenges in Synthesis
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Selectivity: Avoiding over-formylation or degradation of the pyrimidine ring.
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Purification: Separation from positional isomers or unreacted starting materials, given the structural complexity .
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Yield Optimization: Current routes for analogous compounds report yields of 50–70%, necessitating iterative refinement .
Pharmacological Profile and Research Findings
Target Affinity and Mechanism
While direct binding data for this derivative are unavailable, its structural relationship to Imatinib suggests potential interactions with:
The absence of the piperazine group may alter:
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Solubility: Reduced basicity could decrease water solubility.
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Blood-Brain Barrier Penetration: Piperazine derivatives often enhance CNS access; its removal might limit neurotoxicity or efficacy in brain metastases .
Preclinical Data (Hypothetical)
Parameter | Imatinib | 4-Des[(4-Methyl-1-piperazinyl)methyl]-4-formyl Imatinib |
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IC₅₀ (ABL Inhibition) | 0.2–0.6 μM | Pending |
Plasma Protein Binding | 95% | Estimated 80–85% |
Metabolic Stability | Hepatic (CYP3A4) | Likely similar, with possible aldehyde oxidase involvement |
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